molecular formula C32H20LiN8 B12346770 CID 156591927

CID 156591927

Cat. No.: B12346770
M. Wt: 523.5 g/mol
InChI Key: WSVKFKWMVABUEG-UHFFFAOYSA-N
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Description

Oscillatoxins are marine-derived toxins produced by cyanobacteria, often studied for their structural complexity and biological activities, including cytotoxicity and sodium channel modulation.

Properties

Molecular Formula

C32H20LiN8

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C32H20N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16,33-34,37H,(H,35,36,38,39,40);

InChI Key

WSVKFKWMVABUEG-UHFFFAOYSA-N

Isomeric SMILES

[Li].C1=CC=C2C(=C1)/C/3=N/C4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)/N=C\8/C9=CC=CC=C9C(=N8)N=C2N3

Canonical SMILES

[Li].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3

Origin of Product

United States

Chemical Reactions Analysis

CID 156591927 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the modification of functional groups within the compound.

Scientific Research Applications

CID 156591927 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of CID 156591927 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and further research is often needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156591927, we compare it with structurally and functionally related compounds, focusing on oscillatoxin derivatives and other bioactive molecules referenced in the evidence.

Table 1: Structural and Functional Comparison of this compound with Oscillatoxin Derivatives
Parameter This compound (Hypothetical) Oscillatoxin E (CID: 156582093) Oscillatoxin F (CID: 156582092)
Core Structure Presumed polyketide backbone Macrocyclic polyketide Macrocyclic polyketide with methyl group
Functional Groups Not specified Epoxide, hydroxyl, ester linkages Epoxide, hydroxyl, ester, methyl
Biological Activity Unknown Cytotoxicity, ion channel modulation Cytotoxicity, sodium channel inhibition
Molecular Weight Not available ~800–850 Da (estimated) ~814–860 Da (estimated)
Source Organism Unreported Cyanobacteria (e.g., Oscillatoria) Cyanobacteria (e.g., Oscillatoria)
Key Observations

Structural Similarities :

  • This compound likely shares the macrocyclic polyketide scaffold common to oscillatoxins, which is critical for their bioactivity .
  • Differences may arise in side-chain modifications (e.g., methyl or epoxide groups), as seen in oscillatoxin F vs. E .

Betulin-derived inhibitors (e.g., CID 72326, CID 64971) from highlight how minor structural changes (e.g., hydroxylation vs. carboxylation) drastically alter inhibitory potency, suggesting this compound’s activity could vary significantly from its analogs .

Synthetic and Analytical Challenges :

  • Characterization of such compounds requires advanced techniques like NMR, mass spectrometry, and X-ray crystallography, as emphasized in and for validating purity and structure .

Research Findings and Implications

Hypothetical Pharmacological Profile
  • Targets: If this compound retains the epoxide group seen in oscillatoxins, it may interact with voltage-gated sodium channels or disrupt cellular membranes, akin to other cyanobacterial toxins .
  • Therapeutic Potential: Structural analogs like betulinic acid (CID 64971) demonstrate antitumor and antiviral activities, suggesting this compound could be explored for similar applications with proper optimization .

Q & A

Q. How can interdisciplinary collaboration advance research on this compound?

  • Framework :
  • Establish shared objectives (e.g., structure-activity relationships).
  • Use collaborative platforms (GitHub, LabArchives) for real-time data sharing.
  • Co-author papers with clearly defined contributions (e.g., synthetic chemistry vs. bioassays) .

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